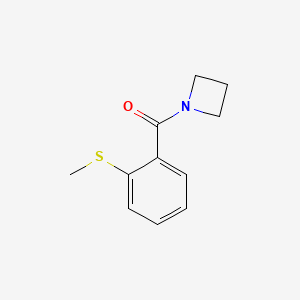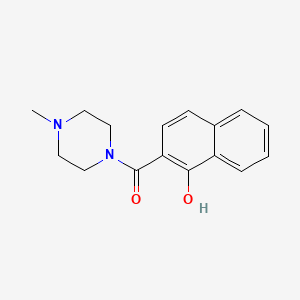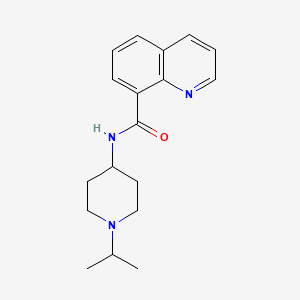
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known by its chemical name, CMI-392, and has been synthesized through various methods to explore its properties and potential applications.
作用機序
The mechanism of action of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone involves the inhibition of specific enzymes, which leads to the modulation of various cellular processes. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, which is a programmed cell death process. This mechanism of action has been studied extensively to understand the potential applications of this compound in drug discovery and development.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, which are dependent on the specific enzymes that it inhibits. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, while inhibition of certain phosphatases may lead to the activation of specific signaling pathways. These effects have been studied extensively to understand the potential applications of this compound in various areas of scientific research.
実験室実験の利点と制限
The advantages of using (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone in lab experiments include its high potency and selectivity towards specific enzymes, which makes it an ideal tool for studying various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
将来の方向性
There are several future directions for the study of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone, including the exploration of its potential applications in drug discovery and development. For example, further studies may focus on optimizing the synthesis of this compound to obtain higher yields and purity, as well as exploring its potential as a drug candidate for the treatment of various diseases. Additionally, studies may focus on the development of new analogs of this compound to improve its potency and selectivity towards specific enzymes.
合成法
The synthesis of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Buchwald-Hartwig amination. These methods have been optimized to obtain high yields and purity of the compound.
科学的研究の応用
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling, proliferation, and differentiation. This has led to the exploration of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
特性
IUPAC Name |
(4-chloropyridin-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-7-16-12(9-11)14(18)17-8-6-10-3-1-2-4-13(10)17/h1-5,7,9H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZPRQUAJYDBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)




![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)





